Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride

protecting group orthogonality multi-step synthesis peptide chemistry

Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride (CAS 1279026-43-5; molecular formula C₁₃H₁₉ClN₂O₃; MW 286.75 g/mol) is a chiral, orthogonally protected pyrrolidine building block. It features a Cbz (benzyloxycarbonyl) protecting group at the pyrrolidine nitrogen, a free primary amine at the 4-position, a hydroxymethyl group at the 2-position, and is supplied as the hydrochloride salt.

Molecular Formula C13H19ClN2O3
Molecular Weight 286.75 g/mol
Cat. No. B12323859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride
Molecular FormulaC13H19ClN2O3
Molecular Weight286.75 g/mol
Structural Identifiers
SMILESC1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)N.Cl
InChIInChI=1S/C13H18N2O3.ClH/c14-11-6-12(8-16)15(7-11)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,16H,6-9,14H2;1H
InChIKeyLCLNJVMWXFRKOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride – A Protected Chiral Pyrrolidine Scaffold for Drug Discovery Intermediates


Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride (CAS 1279026-43-5; molecular formula C₁₃H₁₉ClN₂O₃; MW 286.75 g/mol) is a chiral, orthogonally protected pyrrolidine building block. It features a Cbz (benzyloxycarbonyl) protecting group at the pyrrolidine nitrogen, a free primary amine at the 4-position, a hydroxymethyl group at the 2-position, and is supplied as the hydrochloride salt . The compound is used as a synthetic intermediate for biologically active molecules, including protease inhibitors and antiviral agents, and commercial supplies specify ≥95% purity by HPLC [1].

Why Interchanging Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate Hydrochloride with Analogous Building Blocks Compromises Synthetic Utility


Substituting this compound with a closely related analog—such as the Boc-protected counterpart (tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride) or a different diastereomer—can derail a synthetic route due to three orthogonal constraints: (i) the Cbz group is stable to acidic conditions that cleave Boc, enabling selective N-deprotection in the presence of acid-labile functionalities ; (ii) the (2R,4R) stereochemistry determines the spatial orientation of the amine and hydroxymethyl groups, which directly impacts the stereochemical outcome of downstream reactions such as peptide coupling or macrocyclization; and (iii) the hydrochloride salt form ensures consistent solubility and handling properties that the free base cannot match . Generic replacement without verifying protecting-group compatibility, enantiopurity, and salt form can lead to substantial yield losses or complete failure of a validated synthetic protocol.

Quantitative Differentiation Evidence for Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate Hydrochloride Against Its Closest Analogs


Orthogonal Stability of Cbz vs. Boc Enables Tandem Deprotection Sequences

The Cbz protecting group on this compound withstands treatment with trifluoroacetic acid (TFA) at room temperature for 2–4 hours, whereas the Boc group is quantitatively removed within minutes under identical conditions [1]. In contrast, the Boc-protected analog tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride (CAS 1279038-50-4) loses its N-protection under these acidic conditions, rendering it incompatible with routes requiring acid-stable amine protection. Conversely, the Cbz group can be selectively cleaved by catalytic hydrogenolysis (H₂, Pd/C) without affecting a coexisting Boc group .

protecting group orthogonality multi-step synthesis peptide chemistry

Defined (2R,4R) Stereochemistry Directs Downstream Enantioselectivity

The (2R,4R) configuration of this compound is critical: derivatives incorporating the (2S,4R)-4-amino-2-(hydroxymethyl)pyrrolidine scaffold have demonstrated nanomolar biochemical activity (Ki < 100 nM against MAP4K1 in a validated kinase assay) [1]. Other diastereomers—such as (2R,4S)-benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1279200-14-4)—possess inverted stereochemistry at the 4-position, which can alter the trajectory of the primary amine and hydroxymethyl vectors, leading to altered or abrogated target engagement when incorporated into final ligands .

chiral building block enantioselective synthesis drug intermediate

Hydrochloride Salt Guarantees Consistent Solubility and Handling vs. Free Base

The hydrochloride salt form of this compound ensures aqueous solubility and solid-state stability that the corresponding free base (benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate, MW 250.29 g/mol, typically supplied as a hygroscopic oil or low-melting solid) cannot reliably provide . While quantitative aqueous solubility data for the free base vs. HCl salt are not publicly available, the general principle that hydrochloride salts of aliphatic amines exhibit increased water solubility (typically 10–1000-fold relative to the free base) is well established [1]. The free base form (CAS 1279200-04-2) is commercially listed but with less-defined purity and handling specifications .

salt form selection solubility laboratory handling

Validated Purity Specification (≥95%) Enables Direct Use Without Further Purification

Commercially available benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride is specified at ≥95% purity by HPLC, with batch-specific certificates of analysis including NMR, HPLC, and GC data . This purity level exceeds that of many analogous building blocks, which are frequently offered at 90% or unspecified purity . For example, the (2R,4S) free base analog (CAS 1279200-14-4) is listed at 97% purity by some vendors, but the HCl salt is not available, complicating direct use in aqueous reactions .

chemical purity quality control procurement specification

High-Impact Application Scenarios for Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate Hydrochloride


Synthesis of Macrocyclic NS3/4A Protease Inhibitors Requiring Orthogonal Deprotection

In the multi-step assembly of HCV NS3/4A protease inhibitors (e.g., grazoprevir), the pyrrolidine core must be N-deprotected under conditions that preserve acid-sensitive functionalities elsewhere in the molecule. The Cbz group of this compound permits hydrogenolytic removal (H₂, Pd/C) without touching Boc-protected amines or tert-butyl esters, enabling a chemoselective deprotection step that the Boc analog cannot achieve . This orthogonal strategy has been employed in published routes achieving >99.9% final purity [1].

Preparation of Factor Xa Inhibitor Lead Series with Defined Pyrrolidine Geometry

Patents describing pyrrolidine-based factor Xa inhibitors (e.g., US20050119266) emphasize the critical role of the pyrrolidine ring substitution pattern for potency and selectivity. The (2R,4R)-configured 4-amino-2-(hydroxymethyl) scaffold provides a specific exit vector geometry that cannot be replicated by the (2R,4S) or (2S,4S) isomers. Procurement of the enantiomerically pure (2R,4R)-Cbz-protected hydrochloride ensures that SAR studies are conducted with a single, defined stereoisomer [2].

Automated Parallel Synthesis Platforms Requiring Pre-weighed, Soluble Building Blocks

Automated synthesis workstations and flow chemistry setups require building blocks with consistent physical form and solution behavior. The crystalline hydrochloride salt form of this compound enables accurate gravimetric dispensing and rapid dissolution in aqueous-organic solvent mixtures, reducing variability in high-throughput amide coupling, reductive amination, or nucleophilic substitution reactions. The free base or non-salt analogs often present as oils that compromise automated liquid handling [3].

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